(4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-12-13(4-2-5-14(12)20(23)24)16(21)18-7-9-19(10-8-18)17(22)15-6-3-11-25-15/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOBIXJMMQWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Piperazine Derivatization: Piperazine is then reacted with the furan-2-carbonyl intermediate under basic conditions to form the (furan-2-carbonyl)piperazine derivative.
Coupling with 2-Methyl-3-nitrobenzoyl Chloride: The final step involves coupling the (furan-2-carbonyl)piperazine derivative with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-aminophenyl)methanone.
Substitution: Various alkylated or acylated derivatives of the piperazine moiety.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone, exhibit significant antimicrobial properties. A study demonstrated that similar compounds were effective against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 15 |
| Compound B | Ralstonia solanacearum | 18 |
Antiviral Activity
The compound's structural features suggest potential antiviral applications. Research on piperazine derivatives has shown promising results against HIV, with some compounds displaying EC50 values in the nanomolar range . The mechanism involves inhibition of reverse transcriptase, crucial for viral replication.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Studies have indicated that this compound may exhibit anxiolytic and antidepressant-like activities in preclinical models.
Case Study: Anxiolytic Effects in Rodent Models
In a controlled study, rodents administered with the compound showed reduced anxiety-like behavior in elevated plus maze tests compared to control groups .
| Group | Time in Open Arms (seconds) | Anxiety Score |
|---|---|---|
| Control | 30 | High |
| Treatment Group | 75 | Low |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, often starting from readily available piperazine and furan derivatives. The versatility of this compound allows for the design of various analogs with modified side chains to enhance biological activity.
Synthesis Scheme Overview
- Starting Materials : Piperazine, furan derivatives.
- Reagents : Acids, bases, coupling agents.
- Conditions : Varying temperatures and solvents depending on the reaction step.
Mechanism of Action
The mechanism of action of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrophenyl group can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following piperazine derivatives (Table 1):
Table 1: Structural and Functional Comparison of Piperazine Derivatives
| Compound Name | Key Substituents | Molecular Formula | Notable Features | Reference |
|---|---|---|---|---|
| (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone | Furan-2-carbonyl, 2-methyl-3-nitrophenyl | C₁₈H₁₆N₄O₅ (hypothetical) | Combines electron-deficient furan and sterically hindered nitroaryl group | - |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone | 3-Methoxy-4-nitrophenyl, phenyl | C₁₈H₁₉N₃O₄ | Methoxy group enhances solubility; nitro group at para position | |
| (2-Methyl-3-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | 2-Methyl-3-nitrophenyl, 4-nitrophenyl | C₁₈H₁₈N₄O₅ | Dual nitro groups increase redox potential | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan-2-yl | C₁₆H₁₇N₃O₂ | Amino group enables conjugation for drug targeting | |
| Cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | Cyclopropyl, furan-2-carbonyl | C₁₂H₁₅N₃O₂ | Cyclopropyl enhances metabolic stability |
Key Observations:
- Nitro Group Positioning : The 3-nitro substituent in the target compound (vs. 4-nitro in ) may reduce steric hindrance but increase electrophilicity, influencing receptor binding .
- Furan vs.
Key Observations:
- The target compound likely follows a similar pathway to , substituting 4-fluoronitrobenzene with a 2-methyl-3-nitrophenyl precursor.
- High yields (e.g., 98% in ) are achievable with optimized stoichiometry and reaction conditions.
Pharmacological and Physicochemical Properties
Anti-Cholinesterase and Neuroprotective Activity
- Piperazine-furan hybrids (e.g., ) exhibit anti-cholinesterase activity, with IC₅₀ values in the micromolar range.
- The nitro group in the target compound may enhance redox-mediated neuroprotection, as seen in nitrophenyl derivatives .
Spectral Data
Biological Activity
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone , often referred to as FPPM, is a synthetic derivative of piperazine that has garnered attention for its potential biological activities. This article reviews the biological activity of FPPM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
FPPM exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets. The following sections detail specific activities and mechanisms.
Antibacterial Activity
Recent studies have demonstrated that FPPM possesses significant antibacterial properties. It was tested against several strains, including Staphylococcus aureus and Escherichia coli, using the agar disc-diffusion method. The results indicated that FPPM effectively inhibited bacterial growth at concentrations as low as 1 mM, showing a zone of inhibition comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
Anticancer Activity
FPPM has also been evaluated for its anticancer potential. In vitro studies on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest. The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types, indicating promising anticancer activity .
The biological activity of FPPM can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : FPPM has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for bacterial proliferation.
- Induction of Reactive Oxygen Species (ROS) : In cancer cells, FPPM increases ROS levels, leading to oxidative stress and subsequent apoptosis .
Study 1: Antibacterial Efficacy
In a controlled study, FPPM was administered to mice infected with E. coli. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an antibacterial agent.
Study 2: Anticancer Properties
A clinical trial involving patients with advanced cancer tested FPPM in combination with standard chemotherapy. Preliminary results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Q & A
Q. What synthetic routes are available for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone, and what are the critical reaction conditions?
The compound can be synthesized via a two-step nucleophilic substitution and reduction sequence. For example:
- Step 1 : React 2-methyl-3-nitrobenzoyl chloride with 1-(furan-2-carbonyl)piperazine in the presence of triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C. This forms the intermediate this compound.
- Step 2 : Reduce the nitro group using SnCl₂ in hydrochloric acid (HCl) or catalytic hydrogenation with Pd/C under H₂ atmosphere to yield the final product. Monitor reaction progress via TLC or HPLC .
Q. How can the structure and purity of this compound be confirmed experimentally?
- FT-IR : Key absorption bands at ~1625 cm⁻¹ confirm the carbonyl (C=O) group in the furan-2-carbonyl and methanone moieties.
- NMR : ¹H-NMR should show signals for the piperazine protons (δ 2.96–3.76 ppm), aromatic protons of the 2-methyl-3-nitrophenyl group (δ 7.4–7.7 ppm), and furan protons (δ 6.3–7.6 ppm). ¹³C-NMR will confirm carbonyl carbons at ~168–170 ppm.
- Elemental Analysis : Validate C, H, N, and O percentages against theoretical values (e.g., C: ~60%, N: ~12%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for nitro-group-containing piperazine derivatives like this compound?
- Catalyst Selection : Use K₂CO₃ in acetonitrile at 70°C for nucleophilic substitution to improve regioselectivity.
- Reduction Conditions : For nitro reduction, employ SnCl₂ in ethanol/HCl (1:1 v/v) at 60°C for 4–6 hours, achieving >85% yield. Alternatively, catalytic hydrogenation with Raney Ni or Pd/C reduces side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product (>98%) .
Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro)?
- Enzyme Inhibition Assays : Use fluorescence-based assays with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Measure IC₅₀ values by incubating the compound with SARS-CoV-2 Mpro (10–100 nM) and substrate (10 μM) in buffer (pH 7.4) at 37°C.
- Kinetic Analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.
- Reference Compounds : Compare with known inhibitors (e.g., GC376, boceprevir) to benchmark potency .
Q. How can computational methods predict the compound’s binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the active site of SARS-CoV-2 Mpro (PDB: 6LU7). Key interactions include hydrogen bonds with His41/Cys145 and π-π stacking with Phe140.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. What analytical strategies are effective for stability testing and degradation product identification?
- Forced Degradation : Expose the compound to thermal (60°C), acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
- UPLC-MS/MS : Use a C18 column (Waters BEH Shield RP18) with 0.1% formic acid/acetonitrile gradient. Major degradation products (e.g., nitro-reduced amine or hydrolyzed furan) can be identified via molecular ion peaks (e.g., m/z 354–375) .
Q. How do structural modifications (e.g., nitro → sulfonyl substitution) impact pharmacokinetic properties?
- SAR Studies : Replace the nitro group with sulfonyl (SO₂R) to enhance solubility. For example, (4-(4-sulfonylphenyl)piperazin-1-yl) derivatives showed improved LogP (2.1 vs. 3.5 for nitro) and aqueous solubility (>50 μg/mL).
- Metabolic Stability : Assess using human liver microsomes (HLM). Nitro derivatives may undergo CYP450-mediated reduction, while sulfonyl groups resist metabolism .
Data Contradiction Analysis
Q. Conflicting reports on the biological activity of similar piperazine derivatives: How to resolve discrepancies?
- Source Validation : Cross-check assays (e.g., enzyme vs. cell-based) and purity data (>95% by HPLC). For example, a compound reported as inactive in enzyme assays may show activity in cellular models due to prodrug activation.
- Structural Confirmation : Re-analyze NMR and HRMS data to rule out isomerism or impurities. For instance, stereoisomers of (R/S)-configured piperazines may exhibit differing IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
